![molecular formula C28H30N6O2 B608927 Clk-IN-T3 CAS No. 2109805-56-1](/img/structure/B608927.png)
Clk-IN-T3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CLK-IN-T3 is a potent, selective, and stable CDC-like kinase (CLK) inhibitor. It has IC50s of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3 protein kinases, respectively . It exhibits anti-cancer activity .
Chemical Reactions Analysis
CLK-IN-T3 has been found to rapidly induce apoptosis in A2780 cells and G2/M cell cycle arrest in HCT116 cells . It decreases the levels of anti-apoptotic proteins (cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1) for a short period of exposure and alters the splicing of the anti-apoptotic MCL1L and CFLAR isoform in A2780 and HCT116 cells .Physical And Chemical Properties Analysis
CLK-IN-T3 has a molecular weight of 482.58 and a formula of C28H30N6O2 . It is a solid substance with an off-white to light yellow color .Wissenschaftliche Forschungsanwendungen
Cancer Therapy Enhancement
Clk-IN-T3: has been identified as a potential therapeutic agent that can enhance the efficacy of cancer treatments. It has been shown to induce apoptosis in cancer cells, particularly when used in combination with Bcl-2 family inhibitors . This suggests that Clk-IN-T3 could be used to sensitize cancer cells to other treatments, making them more effective.
Apoptosis Induction
The compound has been found to rapidly induce apoptosis in A2780 cancer cells and cause G2/M cell cycle arrest in HCT116 cells . This indicates that Clk-IN-T3 can be used to directly trigger cell death in cancer cells, which is a crucial mechanism for cancer therapy.
Anti-Tumor Activity
Clk-IN-T3 exhibits anti-tumor activities by decreasing the levels of anti-apoptotic proteins such as cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1 in a short period of exposure . This reduction in anti-apoptotic proteins can lead to increased tumor cell death.
Alternative Splicing Modulation
CLK inhibitors like Clk-IN-T3 play a central role in exon recognition during mRNA splicing. By modulating this process, Clk-IN-T3 can alter the splicing of apoptosis-related genes, which can have therapeutic implications in diseases where alternative splicing is a factor .
Protein Kinase Inhibition
As a CLK inhibitor, Clk-IN-T3 functions by inhibiting the activity of CDC-like kinases (CLKs), which are involved in the phosphorylation of serine, threonine, or tyrosine residues of physiological substrates . This inhibition can disrupt various cellular functions, leading to therapeutic outcomes.
Obesity Treatment Research
Research has indicated that overexpression of CLK2 in the mediobasal thalamus in mice on a high-fat diet can partially reverse the obese phenotype . While Clk-IN-T3 specifically targets CLKs, its role in obesity treatment research could be significant, given the connection between CLKs and metabolic regulation.
Hepatocellular Carcinoma Prognosis
CLK3, which is targeted by Clk-IN-T3, has been found to be markedly upregulated in hepatocellular carcinoma tissues. Its expression levels are closely associated with TNM stages and prognosis . This suggests that Clk-IN-T3 could be used as a prognostic marker or therapeutic target in hepatocellular carcinoma.
Neurological Disorders
The involvement of CLKs in neurological functions implies that Clk-IN-T3 could have applications in the study and treatment of neurological disorders. For instance, CLK2’s role in the thalamus and its connection to diet-induced obesity hint at broader implications for brain function and disease .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O2/c1-28(2,27(36)33-16-14-32(3)15-17-33)23-7-4-21(5-8-23)26(35)31-24-19-34-18-22(6-9-25(34)30-24)20-10-12-29-13-11-20/h4-13,18-19H,14-17H2,1-3H3,(H,31,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFFSHLHNYVSEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clk-IN-T3 |
Q & A
Q1: What are the downstream effects of Clk-IN-T3 treatment on cancer cells?
A: Clk-IN-T3, a CDC-like kinase (CLK) inhibitor, demonstrates promising anti-tumor activity. Research indicates that Clk-IN-T3 induces apoptosis in A2780 cancer cells and causes G2/M cell cycle arrest in HCT116 cancer cells []. This effect is attributed to Clk-IN-T3's ability to decrease the levels of several anti-apoptotic proteins, including cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1, after a short exposure period []. Additionally, Clk-IN-T3 influences the splicing of the anti-apoptotic MCL1L and CFLAR isoforms in both A2780 and HCT116 cells []. Notably, the study found that Clk-IN-T3 does not significantly impact the expression or splicing of other Bcl-2 family members like Bcl-xL and Bcl-2 [].
Q2: How does Clk-IN-T3 interact with Bcl-xL/Bcl-2 inhibitors in cancer treatment?
A: The research highlights a significant synergistic effect when Clk-IN-T3 is combined with Bcl-xL/Bcl-2 inhibitors []. While Clk-IN-T3 effectively targets specific anti-apoptotic proteins, it does not significantly affect Bcl-xL and Bcl-2 []. By combining Clk-IN-T3 with Bcl-xL/Bcl-2 inhibitors, researchers observed a synergistic increase in apoptosis in the tested cancer cell lines []. This suggests that Clk-IN-T3 can sensitize cancer cells to Bcl-xL/Bcl-2 inhibitors, potentially enhancing their therapeutic efficacy. This finding opens up promising avenues for developing novel combination therapies for cancer treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.